2-Chloro-4-fluoro-benzamidine hydrochloride
Description
Significance of Benzamidine (B55565) Scaffolds in Organic Synthesis and Chemical Design
The benzamidine moiety is a critical structural motif in organic and medicinal chemistry due to its unique chemical properties and biological relevance. As a strong basic group, it can participate in hydrogen bonding and ionic interactions, making it an effective mimic of the guanidinium (B1211019) group found in arginine. This characteristic allows benzamidine-containing molecules to act as potent inhibitors for a variety of enzymes, particularly serine proteases such as thrombin.
The versatility of the benzamidine scaffold makes it a valuable building block in the synthesis of more complex, biologically active molecules. nih.gov Researchers utilize this core structure to develop a wide range of therapeutic agents. For instance, benzamidine derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov Novel benzamidine analogues have shown significant inhibitory potential against bacteria responsible for conditions like periodontal disease. nih.govresearchgate.net Its role extends to being an important raw material for synthesizing photoinitiators and other specialized chemical compounds. patsnap.com The ability to readily modify the aromatic ring allows for the creation of diverse chemical libraries for drug discovery workflows and structure-activity relationship (SAR) studies. nih.gov
Role of Halogenation in Modulating Reactivity and Electronic Properties of Aromatic Systems
Halogenation is a fundamental type of electrophilic aromatic substitution reaction used to introduce halogen atoms (such as fluorine, chlorine, and bromine) onto an aromatic ring. wikipedia.orgstudymind.co.ukbyjus.com This process is crucial because halogens are not typically electrophilic enough on their own to react with a stable aromatic system like benzene (B151609). libretexts.orglibretexts.org The reaction requires the presence of a Lewis acid catalyst, such as an iron or aluminum halide (e.g., FeCl₃, AlBr₃), which polarizes the halogen-halogen bond, creating a much stronger electrophile that can be attacked by the benzene ring. wikipedia.orgbyjus.comlibretexts.org
The introduction of halogens significantly alters the electronic properties of the aromatic system. Halogens are electron-withdrawing groups, which deactivates the ring towards further electrophilic substitution. This modification of the electronic landscape is a key strategy in organic synthesis for controlling the reactivity and selectivity of subsequent chemical transformations. chemimpex.com The specific placement of different halogens, like chlorine and fluorine, allows for precise modulation of a molecule's properties, which is a valuable tool in the design of compounds for pharmaceutical and agrochemical research. chemimpex.com
Overview of 2-Chloro-4-fluoro-benzamidine (B1352207) Hydrochloride as a Key Intermediate in Chemical Research
2-Chloro-4-fluoro-benzamidine hydrochloride is a specialized chemical compound that serves as a key intermediate in various research and development applications. chemimpex.com Its structure, featuring both a chlorine and a fluorine atom at specific positions on the benzamidine ring, provides unique reactivity and makes it a valuable precursor in the synthesis of diverse and complex molecules. chemimpex.com
This compound is particularly prominent in pharmaceutical development and medicinal chemistry. chemimpex.com It is utilized in the synthesis of a range of bioactive molecules and therapeutic agents, including those designed to treat conditions like cancer and infectious diseases. chemimpex.com Researchers leverage its distinct structure in the design of potent and selective enzyme inhibitors, which are crucial tools for studying biological pathways and developing new drugs. chemimpex.com Beyond pharmaceuticals, it is also employed in biochemical assays and can be explored for its potential in creating new diagnostic agents or even agrochemicals. chemimpex.comchemimpex.com The hydrochloride salt form enhances its solubility, making it easier to handle and use in various laboratory settings. chemimpex.com
Chemical Compound Data
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 582306-90-9 chemimpex.com |
| Molecular Formula | C₇H₆ClFN₂·HCl chemimpex.com |
| Molecular Weight | 209.05 g/mol chemimpex.com |
| Appearance | Off-white powder chemimpex.com |
| Purity | ≥ 97% chemimpex.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-4-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMXCYMYEFFHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582306-90-9 | |
| Record name | 2-Chloro-4-fluoro-benzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 2 Chloro 4 Fluoro Benzamidine Hydrochloride
Established Synthetic Pathways to 2-Chloro-4-fluoro-benzamidine (B1352207) and its Salt Forms
The primary and most well-documented methods for the synthesis of benzamidine (B55565) derivatives, including 2-Chloro-4-fluoro-benzamidine hydrochloride, traditionally begin with either halogenated benzonitriles or suitable amine precursors. These methods are valued for their reliability and adaptability to a range of substituted aromatic systems.
Synthesis from Halogenated Benzonitriles via Imidate Intermediates
A cornerstone in the synthesis of benzamidines from benzonitriles is the Pinner reaction. patsnap.comekb.eg This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester hydrochloride, commonly known as a Pinner salt. This intermediate is then typically treated with ammonia (B1221849) or an amine to yield the desired amidine. ekb.eg
For the synthesis of this compound, the process would commence with 2-chloro-4-fluorobenzonitrile (B42565). sigmaaldrich.com The nitrile is reacted with an alcohol, such as ethanol, saturated with dry hydrogen chloride gas at low temperatures to form the corresponding ethyl 2-chloro-4-fluorobenzimidate hydrochloride. Subsequent ammonolysis of this Pinner salt, typically with an alcoholic solution of ammonia, would yield 2-Chloro-4-fluoro-benzamidine, which can then be isolated as its hydrochloride salt. Low temperatures are crucial during the formation of the Pinner salt to prevent its decomposition into an amide and an alkyl chloride. ekb.eg
Table 1: Key Steps in the Pinner Reaction for this compound
| Step | Reactants | Intermediate/Product | Key Conditions |
| 1. Imidate Formation | 2-Chloro-4-fluorobenzonitrile, Ethanol, Anhydrous HCl | Ethyl 2-chloro-4-fluorobenzimidate hydrochloride (Pinner Salt) | Anhydrous conditions, Low temperature |
| 2. Ammonolysis | Ethyl 2-chloro-4-fluorobenzimidate hydrochloride, Ammonia | 2-Chloro-4-fluoro-benzamidine | Alcoholic solution |
| 3. Salt Formation | 2-Chloro-4-fluoro-benzamidine, Hydrochloric Acid | This compound | Acidification |
Amidination Reactions Utilizing Amine Precursors
Direct conversion of amines to amidines provides an alternative route. While less common for the synthesis of unsubstituted benzamidines from anilines, this approach is relevant for preparing N-substituted derivatives. The synthesis of 2-chloro-4-fluorobenzamide (B1348546) from 2-chloro-4-fluorobenzoyl chloride and an amine is a related transformation that can be a precursor for further reactions. nih.gov
Alternative and Novel Synthetic Approaches for Benzamidines
Research into more efficient and environmentally friendly synthetic methods for benzamidines is ongoing. One such approach involves the synthesis of benzamidoxime (B57231) from a benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride, followed by a reduction step. patsnap.comgoogle.com For the target compound, 2-chloro-4-fluorobenzonitrile would be reacted with hydroxylamine hydrochloride to form 2-chloro-4-fluorobenzamidoxime. This intermediate can then be reduced via catalytic hydrogenation to yield 2-Chloro-4-fluoro-benzamidine. google.com This method avoids the use of anhydrous gaseous hydrogen chloride, offering a potentially safer and more scalable process. Catalysts such as Raney nickel or ionic liquid-supported nano-metal catalysts have been employed for the reduction of benzamidoximes. google.com
Functionalization and Derivatization Strategies Utilizing the Benzamidine Moiety
The benzamidine group in this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are crucial for structure-activity relationship (SAR) studies and for the construction of complex heterocyclic systems with potential therapeutic applications. nih.govchemimpex.com
Synthesis of Substituted Benzamidine Derivatives for Structure-Reactivity Studies
The synthesis of N-substituted benzamidine derivatives is a common strategy to explore the chemical space around the benzamidine core for biological activity. Starting from 2-Chloro-4-fluoro-benzamidine, reactions with various electrophiles can introduce a wide array of substituents on the nitrogen atoms. For instance, acylation with acyl chlorides can yield N-acylbenzamidines. The synthesis of N-aryl amides from nitroarenes and acyl chlorides provides a general methodology that can be adapted for such transformations. sigmaaldrich.comrsc.org These derivatization reactions are instrumental in fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological target engagement. nih.gov
Heterocyclic Ring Formation via Reactions with this compound and Analogues
The amidine functionality, being a C,N-dinucleophile, is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. This compound can be utilized in cyclocondensation reactions with bifunctional electrophiles to construct important heterocyclic scaffolds such as quinazolines and pyrimidines.
For example, the reaction of a benzamidine with a β-ketoester can lead to the formation of a pyrimidine (B1678525) ring. Specifically, 2-Chloro-4-fluoro-benzamidine could react with a 1,3-dicarbonyl compound in a condensation reaction to form a substituted pyrimidine ring, where the 2-chloro-4-fluorophenyl group would be a substituent on the heterocyclic core. rsc.orgrasayanjournal.co.inrsc.org
Similarly, quinazolinone derivatives can be synthesized from anthranilic acid precursors. nih.govsemanticscholar.org While not a direct reaction of the benzamidine itself, the 2-chloro-4-fluorophenyl moiety can be incorporated into a quinazoline (B50416) structure. For instance, 2-amino-benzoic acids can be cyclized with formamidine (B1211174) acetate (B1210297) to form quinazolin-4(3H)-ones. nih.gov The 2-chloro-4-fluorobenzoyl group can also be used to acylate an anthranilamide, followed by cyclization to form a 2-(2-chloro-4-fluorophenyl)-4(3H)-quinazolinone.
Table 2: Examples of Heterocyclic Ring Systems from Benzamidine Analogues
| Heterocycle | Reactant for Cyclocondensation | General Reaction Type |
| Pyrimidine | 1,3-Dicarbonyl compound | Cyclocondensation |
| Quinazolinone | Anthranilic acid derivative | Cyclization |
Pyrimidine Scaffold Construction through Annulation Reactions
The synthesis of pyrimidine rings from benzamidine precursors is a well-established and flexible process, often utilizing annulation reactions where the benzamidine moiety provides the essential N-C-N fragment. These reactions typically involve the condensation of a benzamidine with a three-carbon component.
One prominent method is the [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride. mdpi.com This reaction can be effectively catalyzed by strong bases like choline (B1196258) hydroxide, which can also serve as a green reaction medium. mdpi.com The choice of substituents on the benzamidine ring can influence reaction yields; electron-donating groups tend to result in higher yields compared to electron-withdrawing groups. mdpi.com Another approach involves a [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, where the latter serves as a one-carbon source through C(sp³)-H activation. mdpi.comorganic-chemistry.org This method is noted for being productive and eco-friendly. mdpi.com
Furthermore, multi-component reactions offer a streamlined route to highly substituted pyrimidines. A one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine hydrochloride can be conducted under solvent-free conditions using a magnetic nano Fe3O4 particle catalyst to produce pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com The reaction mechanism is believed to proceed through a Michael addition, followed by cyclization and dehydration. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Yield |
| [3+3] Annulation | α,β-Unsaturated Ketones, Benzamidine Hydrochloride | Choline Hydroxide (Catalyst and Medium) | Green and recyclable catalyst system. mdpi.com | Excellent mdpi.com |
| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Not specified | Eco-friendly; N,N-dimethylaminoethanol acts as a one-carbon donor. mdpi.comorganic-chemistry.org | Not specified |
| Three-Component | Aldehyde, Malononitrile, Benzamidine Hydrochloride | Magnetic nano Fe3O4, Solvent-free | One-pot synthesis, good yields. growingscience.com | Good growingscience.com |
Imidazole (B134444) Ring System Formation from Benzamidine Hydrochlorides
Benzamidine hydrochlorides are crucial starting materials for the synthesis of benzimidazoles, a key substructure within the broader class of imidazole ring systems. A particularly effective and environmentally friendly method involves the intramolecular cyclization of N-(2-haloaryl)benzamidines. This procedure can occur exclusively in water without the need for an additional reagent or catalyst, making it highly valuable from both an economic and environmental standpoint. chemmethod.com
Copper-catalyzed cascade reactions also provide an efficient route. The reaction between an o-haloaniline and an amidine hydrochloride, catalyzed by Cu2O, proceeds via a C-N coupling and intramolecular transamination cascade to yield benzimidazole (B57391) derivatives in high yields. researchgate.net These methods highlight the utility of benzamidine derivatives in creating fused imidazole systems, which are prevalent in pharmacologically active compounds.
Oxadiazole and Triazole Synthesis for Advanced Chemical Libraries
Benzamidine derivatives serve as key building blocks for nitrogen-containing five-membered heterocycles like oxadiazoles (B1248032) and triazoles, which are important scaffolds for chemical libraries used in drug discovery.
1,2,4-Oxadiazoles can be synthesized through a copper-catalyzed tandem oxidation-amination-cyclization reaction between aldoximes and amidines. researchgate.net This protocol is noted for its atom- and step-economy, operational simplicity, and use of inexpensive copper catalysts with green oxidants. researchgate.net Another approach involves the reaction of amidoximes with benzyl (B1604629) thiols, where the thiol acts as both a reactant and an organo-catalyst, facilitating the dehydroaromatization step. researchgate.net
1,2,4-Triazoles are efficiently synthesized via a [3+2] cycloaddition of nitrileimides with amidine hydrochlorides. researchgate.net This method operates under mild, transition-metal-free conditions and demonstrates a wide substrate scope and good functional group tolerance, producing triazoles in high yields. researchgate.net The structural versatility of triazoles makes them valuable in agrochemicals and pharmaceuticals, with known biological activities including anti-inflammatory, antiviral, and antimicrobial properties. nih.gov
| Heterocycle | Synthetic Method | Precursors | Catalyst/Conditions | Key Features |
| 1,2,4-Oxadiazole | Tandem Oxidation-Amination-Cyclization | Aldoximes, Amidines | Copper catalyst, Green oxidant | Atom- and step-economic, simple operation. researchgate.net |
| 1,2,4-Triazole | [3+2] Cycloaddition | Nitrileimides, Amidine Hydrochlorides | Transition-metal-free, NaHCO3 | Mild conditions, wide substrate scope, high yields. researchgate.net |
Diazirine and Other Novel Heterocycle Syntheses Employing Benzamidine Precursors
While direct synthesis of the diazirine ring from benzamidine precursors is not a common route, benzamidines are instrumental in forming a variety of other heterocyclic systems. The diazirine group, particularly the (3-trifluoromethyl)diazirine moiety, is often incorporated into pre-existing heteroaromatic skeletons to serve as a photoaffinity labeling tool for studying biological interactions. mdpi.com The synthesis of a diazirinyl-substituted benzimidazole, for example, proceeds in four steps from a precursor ketone, involving conversion to an oxime, then a tosyloxime, followed by formation of a diaziridine, and finally the diazirine. mdpi.com
Benzamidine's related functional group, benzamide (B126), can be used to construct other novel heterocycles. For instance, 3,5-diaryl pyridines can be synthesized in a one-pot procedure via a formal [2+2+1+1] cyclocondensation of three aromatic terminal alkynes with a benzamide, which acts solely as the nitrogen source. nih.gov This reaction is typically promoted by a base such as Cs2CO3. nih.gov
Green Chemistry and Sustainable Synthesis Considerations for Benzamidine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of benzamidine derivatives and their subsequent heterocyclic products to minimize environmental impact and improve efficiency. rasayanjournal.co.in Key strategies include the use of safer solvents, catalysis, and energy-efficient reaction conditions. nih.gov
Microwave-assisted organic synthesis has emerged as a tool for green chemistry, significantly reducing reaction times from hours to seconds and often leading to higher yields and purer products. rasayanjournal.co.inrjptonline.org For the synthesis of benzimidazole derivatives, microwave irradiation of o-phenylenediamine (B120857) and various aldehydes with alumina (B75360) as a catalyst provides a rapid and efficient alternative to conventional reflux conditions. rjptonline.org
Solvent choice is another critical aspect. The use of water as a solvent for reactions like the synthesis of benzimidazoles from N-(2-haloaryl) benzamidines avoids hazardous organic solvents and simplifies workup. chemmethod.com Other approaches focus on solvent-free reactions, which offer clean reaction profiles and easy separation of products. growingscience.comchemmethod.com The use of non-toxic, inexpensive, and recyclable catalysts, such as ammonium (B1175870) chloride, zinc acetate, or magnetic nanoparticles, further enhances the sustainability of these synthetic methods. growingscience.comchemmethod.com Multi-component reactions (MCRs) are inherently green as they combine several steps into a single operation, improving atom economy and reducing waste. rasayanjournal.co.innih.gov
| Green Chemistry Principle | Application in Benzamidine/Derivative Synthesis | Benefits |
| Catalysis | Use of reusable catalysts (e.g., magnetic nano Fe3O4) or non-toxic catalysts (e.g., zinc acetate, ammonium chloride). growingscience.comchemmethod.com | Reduced waste, lower cost, easier purification. chemmethod.com |
| Safer Solvents & Auxiliaries | Performing reactions in water or polyethylene (B3416737) glycol (PEG); solvent-free conditions. chemmethod.com | Reduced environmental impact, enhanced safety. chemmethod.com |
| Design for Energy Efficiency | Microwave-assisted synthesis; mechanochemistry. nih.govrjptonline.org | Drastically reduced reaction times, lower energy consumption. rasayanjournal.co.inrjptonline.org |
| Waste Prevention (Atom Economy) | One-pot, multi-component reactions (MCRs). rasayanjournal.co.innih.gov | Higher efficiency, reduced number of synthetic steps and purification stages, less waste. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Fluoro Benzamidine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of organic molecules. For 2-chloro-4-fluoro-benzamidine (B1352207) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment within the molecule. Furthermore, NMR is uniquely suited to investigate conformational isomers that may exist in solution due to restricted rotation around the C1-C7 bond of the amidinium group. The protonation of the amidine moiety enhances the double-bond character of this C-N bond, potentially leading to distinct E/Z isomers and a higher energy barrier for rotation.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-chloro-4-fluoro-benzamidine hydrochloride is expected to show distinct signals for the aromatic protons and the protons of the amidinium group (-C(NH₂)₂⁺). The aromatic region would feature three signals corresponding to H3, H5, and H6. Based on data from analogous compounds like 2-chloro-4-fluorotoluene, the chemical shifts can be predicted. The proton at H5 is expected to appear as a doublet of doublets due to coupling with both the adjacent H6 and the fluorine atom at C4. The H3 proton would likely appear as a doublet of doublets, coupling to the fluorine atom and H5. The H6 proton is anticipated to be a triplet or doublet of doublets, coupling to H5 and the fluorine atom. The protons of the protonated amidinium group are expected to appear as a broad singlet further downfield, typically in the range of 9.0-9.5 ppm, due to the deshielding effect of the positive charge and chemical exchange.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment. Seven distinct signals are expected: six for the aromatic ring and one for the amidinium carbon (C7). Analysis of the precursor, 2-chloro-4-fluorobenzonitrile (B42565), provides excellent reference points for the aromatic carbons. nih.gov The carbon attached to the fluorine (C4) will appear as a doublet with a large coupling constant (¹JCF), typically >240 Hz. rsc.orgrsc.org The carbons ortho (C3, C5) and meta (C2, C6) to the fluorine will also exhibit smaller C-F couplings. The amidinium carbon (C7) is expected to have a chemical shift in the range of 165-170 ppm, characteristic of a protonated iminium-like carbon. libretexts.orgcompoundchem.com
¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high receptivity of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique. msu.edu For this compound, the spectrum is expected to show a single resonance for the fluorine atom at the C4 position. Based on data for 4-fluorobenzaldehyde, this signal is predicted to appear around -102 to -115 ppm. rsc.org This signal would be a multiplet due to coupling with the neighboring aromatic protons (H3 and H5).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| ¹H NMR | H3 | ~7.3 - 7.5 | dd, ³JHF ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz |
| H5 | ~7.1 - 7.3 | ddd, ³JHH ≈ 8-9 Hz, ³JHF ≈ 5-6 Hz, ⁴JHH ≈ 2-3 Hz | |
| H6 | ~7.6 - 7.8 | dd, ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz | |
| -NH₂ | ~9.0 - 9.5 | br s | |
| ¹³C NMR | C1 | ~125 - 130 | d, JCF ≈ 3-5 Hz |
| C2 | ~135 - 140 (attached to Cl) | d, JCF ≈ 8-10 Hz | |
| C3 | ~118 - 120 | d, JCF ≈ 21-23 Hz | |
| C4 | ~163 - 167 (attached to F) | d, ¹JCF ≈ 250-260 Hz | |
| C5 | ~115 - 117 | d, JCF ≈ 21-23 Hz | |
| C6 | ~130 - 133 | d, JCF ≈ 3-5 Hz | |
| C7 (Amidinium) | ~165 - 170 | s | |
| ¹⁹F NMR | F4 | ~ -105 to -115 | m |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These methods are crucial for confirming the presence of key structural features in this compound.
The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the protonated amidinium group (-NH₂⁺) are expected to produce strong, broad bands in the region of 3000-3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org The most diagnostic peak for the benzamidinium cation is the C=N⁺ stretching vibration, which is expected to be a strong band around 1640-1680 cm⁻¹. materialsciencejournal.org Aromatic C=C ring stretching vibrations will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. libretexts.org The presence of the halogen substituents can also be confirmed by their characteristic stretching vibrations: the C-F stretch gives a strong absorption typically in the 1200-1250 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, generally between 700-800 cm⁻¹.
Table 2: Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3000 - 3400 | Strong, Broad | N-H stretching (amidinium -NH₂⁺) |
| 3050 - 3150 | Medium, Sharp | Aromatic C-H stretching |
| 1640 - 1680 | Strong | C=N⁺ stretching (amidinium) |
| 1580, 1470, 1420 | Medium-Strong | Aromatic C=C ring stretching |
| 1200 - 1250 | Strong | C-F stretching |
| 700 - 800 | Medium-Strong | C-Cl stretching |
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability rather than dipole moment. nih.gov For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. A key feature in the Raman spectrum of aromatic compounds is the strong, sharp band corresponding to the symmetric ring "breathing" mode, typically observed near 1000 cm⁻¹. Other symmetric C=C stretching modes of the phenyl ring around 1600 cm⁻¹ are also expected to be strong. researchgate.net While the C=N⁺ stretch is also Raman active, the symmetric vibrations of the aromatic core are often the most prominent features.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula of the cationic portion is C₇H₇ClFN₂⁺. The exact mass of this cation is approximately 173.0309 m/z, which can be precisely determined by high-resolution mass spectrometry (HRMS).
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) for the free base (C₇H₆ClFN₂) at m/z ≈ 172. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom, with an (M+2) peak approximately one-third the intensity of the M⁺˙ peak. The fragmentation of benzamidines is often characterized by the cleavage of the C-N bond. researchgate.net A primary fragmentation pathway for the 2-chloro-4-fluorobenzamidinium cation would involve the loss of ammonia (B1221849) (NH₃) to form the 2-chloro-4-fluorobenzonitrile cation [Cl(F)C₆H₃-C≡N]⁺ at m/z ≈ 156. Further fragmentation could involve the loss of the chlorine radical or hydrogen cyanide (HCN).
Table 3: Predicted Mass Spectrometry Fragmentation for the 2-Chloro-4-fluoro-benzamidine Cation (C₇H₇ClFN₂⁺)
| m/z (approx.) | Proposed Fragment Ion | Proposed Neutral Loss |
| 173 | [Cl(F)C₆H₃C(NH₂)₂]⁺ | - |
| 156 | [Cl(F)C₆H₃C≡NH]⁺ | NH₃ |
| 138 | [Cl(F)C₆H₃]⁺ | C(NH₂)₂ |
| 129 | [Cl(F)C₆H₃C≡N - HCN]⁺ | NH₃, HCN |
| 121 | [(F)C₆H₃C≡NH]⁺ | NH₃, Cl |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state structure, including precise bond lengths, bond angles, and the nature of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably predicted based on numerous studies of related benzamidinium salts. rcsb.orgnih.gov
The benzamidinium cation is expected to be largely planar, with delocalization of the positive charge across the two nitrogen atoms and the central carbon (C7) of the amidinium group. This results in C-N bond lengths that are intermediate between a typical single and double bond. The crystal lattice would be stabilized by a network of strong intermolecular hydrogen bonds. The primary interaction would be between the N-H donors of the amidinium group and the chloride counter-ion (Cl⁻) as the acceptor, forming robust N-H···Cl⁻ hydrogen bonds. nih.govresearchgate.net These interactions are crucial in dictating the packing of the ions in the crystal, often leading to the formation of chains or layered structures. The precise conformation of the molecule, including the torsion angle between the plane of the phenyl ring and the amidinium group, would be determined by the balance of these hydrogen bonds and other crystal packing forces.
Analysis of Hydrogen Bonding Networks and Crystal Packing
In the crystalline state, benzamidine (B55565) and its derivatives are known to form extensive hydrogen bonding networks that play a crucial role in the stability and packing of the molecules in the crystal lattice. The amidinium group, being protonated in the hydrochloride salt, is a potent hydrogen bond donor, with the N-H groups readily interacting with hydrogen bond acceptors. In the case of a hydrochloride salt, the chloride ion (Cl⁻) is an excellent hydrogen bond acceptor.
The crystal packing, or the arrangement of molecules in the unit cell, is a direct consequence of these intermolecular interactions. Analysis of the packing arrangement would reveal how the molecules orient themselves to maximize favorable interactions and minimize steric hindrance. Common packing motifs in organic salts include herringbone, layered, and various interdigitated arrangements. The specific substitution pattern on the phenyl ring of 2-Chloro-4-fluoro-benzamidine would have a significant influence on the resulting packing arrangement due to steric and electronic effects.
Conformational Preferences and Torsional Angles in Crystalline Forms
The conformation of this compound in the solid state would be defined by the rotational freedom around its single bonds. The most significant of these is the torsion angle between the plane of the phenyl ring and the plane of the amidinium group. This angle is influenced by a balance of electronic effects (conjugation between the π-system of the phenyl ring and the amidinium group) and steric interactions between the ortho-substituent (the chlorine atom) and the amidinium group.
In many benzamidine derivatives, there is a tendency for the amidinium group to be twisted out of the plane of the phenyl ring to alleviate steric strain, particularly when an ortho-substituent is present. X-ray diffraction analysis would provide precise values for this and other key torsional angles within the molecule.
For example, in the related structure of 2-Chloro-4-fluoro-N-phenylbenzamide, the dihedral angle between the two aromatic rings is 13.6 (2)°. nih.gov While this is a benzamide (B126) and not a benzamidine, it illustrates the type of conformational data that would be sought. The planarity or non-planarity of the molecule has significant implications for its electronic properties and potential intermolecular interactions.
A detailed crystallographic study would provide a table of all relevant torsional angles, allowing for a comprehensive conformational analysis. This would include the angles defining the orientation of the chloro and fluoro substituents relative to the rest of the molecule. The observed conformation in the crystal is the one that represents a minimum in the potential energy landscape, considering both intramolecular and intermolecular forces within the crystalline environment.
Computational and Theoretical Investigations of 2 Chloro 4 Fluoro Benzamidine Hydrochloride
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. researchgate.netanalis.com.my By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.
Optimization of Molecular Structures and Conformers
Table 1: Predicted Geometric Parameters for a Structurally Related Compound (2-chloro-4-fluoro-N-phenylbenzamide)
| Parameter | Value |
|---|---|
| C-Cl Bond Length | 1.743 Å |
| C-F Bond Length | 1.361 Å |
| C=O Bond Length | 1.224 Å |
| N-C (amide) Bond Length | 1.330 Å |
| Dihedral Angle (between aromatic rings) | 13.6° |
Data is for a structurally related compound and serves as an illustrative example. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. mdpi.com For aromatic compounds, the HOMO and LUMO are often localized on the aromatic ring. researchgate.net In a study of a related Schiff base compound, the HOMO-LUMO gap was found to be 0.13061 a.u. scienceopen.comnih.gov This analysis helps in understanding the sites of chemical reactivity within the molecule. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Related Parameters for an Analogous Aromatic Compound
| Parameter | Value (a.u.) |
|---|---|
| HOMO Energy | -0.235 |
| LUMO Energy | -0.104 |
| HOMO-LUMO Gap | 0.131 |
| Ionization Potential | 0.235 |
| Electron Affinity | 0.104 |
Data is for an analogous compound and is for illustrative purposes. scienceopen.comnih.gov
Calculation of Vibrational Frequencies and Spectroscopic Parameters for Experimental Correlation
Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. hud.ac.uknih.gov Each vibrational mode corresponds to a specific motion of the atoms in the molecule. For example, in a related compound, 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) stretching band was observed at 2211 cm⁻¹, the C-Cl stretching band at 782 cm⁻¹, and the N-H stretching bands at 3452 and 3363 cm⁻¹. analis.com.my Similar calculations for 2-chloro-4-fluoro-benzamidine (B1352207) hydrochloride would predict the characteristic vibrational modes for its functional groups, aiding in its experimental identification.
Quantum Chemical Calculations of Electronic and Reactivity Descriptors
Beyond DFT, other quantum chemical calculations can provide further insights into the electronic properties and reactivity of a molecule.
Theoretical pKa and Lipophilicity (logP) Determinations within a Research Context
The acid dissociation constant (pKa) and the partition coefficient (logP) are critical parameters in drug discovery, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. While experimental determination is standard, theoretical calculations can provide early estimates. Theoretical pKa calculations would predict the ionization state of the benzamidine (B55565) group at physiological pH, which is crucial for its interaction with biological targets. Similarly, theoretical logP calculations would estimate the compound's lipophilicity, which affects its ability to cross cell membranes.
Molecular Dynamics and Simulation Studies for Conformational Space Exploration (Implied from theoretical studies of related compounds)
Molecular dynamics (MD) simulations and theoretical calculations on related benzamidine and benzamide (B126) derivatives provide significant insights into the likely conformational landscape of 2-chloro-4-fluoro-benzamidine hydrochloride. The conformational flexibility of this class of compounds is largely dictated by the rotational barrier around the C(aryl)-C(amidine) bond and the orientation of the amidinium group relative to the phenyl ring.
Studies on ortho-substituted benzamides, such as 2-fluoro and 2-chloro benzamide, have shown that these compounds exist in an equilibrium between cis and trans conformers, referring to the relative orientation of the carbonyl oxygen and the ortho-substituent. nih.gov For this compound, a similar equilibrium can be inferred, where the amidinium group can be either cis or trans to the chlorine atom at the 2-position. The planarity of the system is a key factor; while the trans conformer of 2-fluorobenzamide (B1203369) is planar, both conformers of 2-chlorobenzamide (B146235) are non-planar. nih.gov This suggests that the increased steric bulk of the chlorine atom forces the amide (and by extension, the amidine) group out of the plane of the phenyl ring.
Protonation of the amidine moiety, as in the hydrochloride salt, is expected to significantly increase the rotational barrier of the C(aryl)-C(amidine) bond. beilstein-journals.org This is due to the increased double-bond character of this bond upon protonation, which restricts free rotation and stabilizes a more planar conformation. beilstein-journals.org However, the steric hindrance from the ortho-chloro substituent would likely still induce some degree of non-planarity.
The conformational space of this compound can be explored using MD simulations. Such simulations would likely reveal a dynamic equilibrium between various rotamers. The relative populations of these conformers would be influenced by the solvent environment, as polar solvents could stabilize more polar conformations through hydrogen bonding and other electrostatic interactions.
Table 1: Inferred Conformational Properties of this compound Based on Related Compounds
| Feature | Implied Property for this compound | Basis of Implication |
| Primary Rotational Barrier | High, due to protonated amidinium group | Studies on ortho-disubstituted benzamidines show increased rotational barriers upon protonation. beilstein-journals.org |
| Conformational Equilibrium | Exists between cis and trans rotamers (relative to the 2-chloro group) | Inferred from conformational analyses of 2-chloro and 2-fluoro benzamides. nih.gov |
| Planarity | Likely non-planar due to steric hindrance from the ortho-chloro group | 2-chlorobenzamide has been shown to adopt non-planar conformations. nih.gov |
| Solvent Effects | Conformer populations are likely solvent-dependent | Polar solvents can stabilize different conformers through electrostatic interactions. |
In Silico Approaches to Ligand Design and Chemical Interaction Prediction, Excluding Biological Efficacy
In silico methods are instrumental in understanding the potential non-covalent interactions of this compound, which is crucial for its application in ligand design and materials science. The prediction of these interactions is primarily based on the molecule's electronic properties, such as its molecular electrostatic potential (ESP).
The ESP of halogenated aromatic compounds is significantly influenced by the nature and position of the halogen substituents. nih.gov Halogenation generally increases the positive charge of the aromatic part of the molecule. nih.gov For this compound, the electron-withdrawing nature of both chlorine and fluorine atoms would lead to a distinct ESP map. The protonated amidinium group will be a strong positive potential region, making it a prime hydrogen bond donor.
Computational docking studies, even when excluding biological efficacy, can predict the binding modes of this compound within a given binding pocket. These studies would likely highlight the importance of the amidinium group in forming strong hydrogen bonds and salt bridges. The substituted phenyl ring can engage in various interactions, including π-π stacking, cation-π, and hydrophobic interactions. The specific orientation of the molecule would be dictated by the interplay of these forces, as well as the steric constraints imposed by the binding site.
Table 2: Predicted Chemical Interactions for this compound
| Interaction Type | Predicted Role of this compound | Rationale |
| Hydrogen Bonding | Strong hydrogen bond donor via the protonated amidinium group | The -C(=NH2+)NH2 moiety is a classic hydrogen bond donor. |
| Halogen Bonding | Potential halogen bond donor through the chlorine atom | Halogenated aromatic compounds are known to form halogen bonds. dtic.milamazonaws.com |
| Electrostatic Interactions | Strong electrostatic attraction due to the positive charge on the amidinium group | The hydrochloride salt form carries a formal positive charge. |
| π-Interactions | Can participate in π-π stacking and cation-π interactions via the aromatic ring | The fluorinated and chlorinated phenyl ring has a modified electronic character suitable for such interactions. |
Reaction Mechanisms and Mechanistic Studies Involving 2 Chloro 4 Fluoro Benzamidine Hydrochloride
Nucleophilic Addition and Cyclization Mechanisms in Heterocycle Synthesis
2-Chloro-4-fluoro-benzamidine (B1352207) hydrochloride is a valuable building block in the synthesis of heterocyclic compounds, most notably pyrimidines. chemimpex.com The core of this utility lies in the reactivity of the amidine functional group, which can act as a binucleophile (an N-C-N fragment) in condensation reactions with 1,3-bielectrophilic partners (C-C-C fragments). bu.edu.eg
The general mechanism for pyrimidine (B1678525) ring formation involves an initial nucleophilic addition followed by a cyclization-dehydration cascade. The process typically begins with the nucleophilic attack of one of the nitrogen atoms of the benzamidine (B55565) moiety on a carbonyl group of a 1,3-dicarbonyl compound. This addition forms a tetrahedral intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the amidine attacks the remaining carbonyl group. This step results in a cyclic intermediate which, upon dehydration, yields the stable aromatic pyrimidine ring. bu.edu.eg This synthetic strategy is one of the most widely used methods for constructing the pyrimidine nucleus from non-heterocyclic precursors. bu.edu.eg The versatility of this reaction allows for the creation of a diverse range of substituted pyrimidines by varying the substitution on both the benzamidine and the three-carbon fragment.
| Amidine Precursor | Reactant (C-C-C Fragment) | Resulting Heterocycle Class | Reaction Type |
|---|---|---|---|
| Benzamidine | 1,3-Diketone | Pyrimidine | Condensation/Cyclization |
| Benzamidine | β-Ketoester | Pyrimidinone | Condensation/Cyclization |
| Benzamidine | Malononitrile | Aminopyrimidine | Condensation/Cyclization |
| Benzamidine | α,β-Unsaturated Ketone | Dihydropyrimidine | Michael Addition/Cyclization |
Role of Halogen Substituents in Directing Reaction Pathways and Regioselectivity
The chlorine and fluorine atoms attached to the benzene (B151609) ring of 2-Chloro-4-fluoro-benzamidine hydrochloride exert significant influence on its reactivity and the regioselectivity of its reactions. Halogens exhibit a dual electronic effect: they are strongly electron-withdrawing through the inductive effect due to their high electronegativity, but they are also electron-donating through resonance due to their lone pairs of electrons. libretexts.orglibretexts.org
In the case of electrophilic aromatic substitution, the powerful inductive withdrawal effect deactivates the aromatic ring, making it less reactive than benzene. libretexts.org However, the resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions by stabilizing the carbocation intermediate (the arenium ion). libretexts.orglibretexts.org The chlorine atom is at the 2-position (ortho to the benzamidine group) and the fluorine is at the 4-position (para). This substitution pattern means that any further electrophilic attack on the ring is sterically and electronically directed to the remaining available positions.
Conversely, the strong inductive electron withdrawal by both halogens enhances the electrophilic character of the aromatic ring's carbon atoms. This makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present. Computational modeling through Density Functional Theory (DFT) can be used to compute Fukui indices, which help predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, the specific type of halogen can influence reaction kinetics, not just through electronic effects but also through properties like hydrophobicity, which can alter substrate accumulation in different environments and affect apparent reaction rates. nih.gov
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect (Electrophilic) |
|---|---|---|---|---|
| -F | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para-Directing |
| -Cl | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para-Directing |
| -Br | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para-Directing |
| -OH | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para-Directing |
Catalytic Effects and Reaction Kinetics of Benzamidine-Mediated Transformations
While this compound itself is typically a reagent rather than a catalyst, its synthesis and subsequent reactions often employ catalytic systems to enhance efficiency and yield. google.com For instance, the synthesis of benzamidine derivatives from benzonitriles can be achieved through hydrogenation reduction under the influence of catalysts like ionic liquid-supported nano-metal catalysts. google.com In other transformations involving benzamidine derivatives, heterogeneous catalysts such as iron-based metal-organic frameworks (MOFs) have been shown to be effective. researchgate.net
The study of reaction kinetics provides invaluable information about the mechanism of transformations involving this compound. Kinetic analyses are often performed under pseudo-first-order conditions, where the concentration of one reactant is significantly higher than the other, allowing for the determination of rate constants. koreascience.kr Techniques such as Brønsted-type plots, which correlate reaction rates with the pKa of a series of catalysts or reagents, can reveal whether a reaction proceeds through a stepwise or concerted mechanism. koreascience.kr A downward curve in a Brønsted plot, for example, can indicate a change in the rate-determining step (RDS) of a multi-step reaction. koreascience.kr Similarly, Hammett and Yukawa-Tsuno plots are used to probe the electronic effects of substituents on reaction rates, providing insight into the development of charge in the transition state. koreascience.kr
| Parameter/Plot | Information Obtained | Typical Application |
|---|---|---|
| Rate Constant (k) | The fundamental speed of a reaction. | Comparing reaction efficiencies under different conditions. |
| Reaction Order | How the rate depends on reactant concentrations. | Determining the molecularity of the rate-determining step. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Assessing the temperature sensitivity of a reaction. |
| Brønsted Plot | Relationship between rate and acidity/basicity. | Investigating proton transfer steps and changes in the RDS. |
| Hammett/Yukawa-Tsuno Plot | Effect of aromatic ring substituents on reaction rate. | Elucidating electronic demands of the transition state. |
Investigation of Intermediate Species and Transition States in Synthetic Routes
The detailed pathways of synthetic routes involving this compound are elucidated through the study of reaction intermediates and transition states. In nucleophilic addition-cyclization reactions, such as the pyrimidine synthesis described earlier, the formation of a tetrahedral intermediate is a critical step. nih.gov This species results from the attack of a nucleophile on a carbonyl carbon, temporarily breaking the pi bond and changing the carbon's hybridization from sp2 to sp3. These intermediates are generally unstable and cannot be isolated but are key to the reaction's progress.
Transition states represent the highest energy point along a reaction coordinate and are, by definition, transient. researchgate.net Their structures cannot be observed directly but can be modeled with high accuracy using computational chemistry methods. Such calculations are essential for determining activation energies and understanding the origins of stereoselectivity and regioselectivity. nih.gov For example, in a cyclization reaction, computational models can reveal whether the formation of the new sigma bonds occurs synchronously or asynchronously. nih.gov Bonding Evolution Theory (BET) analyses can further clarify the precise sequence of bond formation and breaking events along the reaction pathway. nih.gov
| Species | Characteristics | Investigative Methods |
|---|---|---|
| Reaction Intermediate | A local energy minimum on the reaction pathway; potentially detectable. | Spectroscopic methods (NMR, IR, Mass Spec) at low temperatures; Trapping experiments. |
| Transition State | A maximum energy point on the reaction pathway; not isolable. | Computational modeling (e.g., DFT); Kinetic isotope effect studies; Hammett/Brønsted analysis. |
| Arenium Ion (σ-complex) | Carbocation intermediate in electrophilic aromatic substitution. | Low-temperature NMR; Computational analysis. |
| Tetrahedral Intermediate | Formed in nucleophilic additions to carbonyls. | Kinetic studies indicating a stepwise mechanism; Isotopic labeling. |
Applications in Advanced Chemical Synthesis and Materials Science Research
2-Chloro-4-fluoro-benzamidine (B1352207) Hydrochloride as a Precursor for Complex Organic Molecules
2-Chloro-4-fluoro-benzamidine hydrochloride is a versatile chemical intermediate recognized for its significant role in pharmaceutical research and the synthesis of complex organic molecules. chemimpex.com Its value as a precursor stems from its distinct molecular architecture. The strategic placement of a chlorine atom and a highly electronegative fluorine atom on the phenyl ring modifies the electronic properties and reactivity of the molecule. chemimpex.com This substitution pattern makes it an essential building block in medicinal chemistry for creating diverse and biologically active compounds. chemimpex.com
The benzamidine (B55565) core structure is a key feature, allowing for various chemical modifications and interactions with biological targets. Researchers leverage this compound in the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases, where molecular precision is critical. chemimpex.comchemimpex.com Its utility as an intermediate is central to the development of drugs aimed at specific biological pathways. chemimpex.com
The development of chemical probes and specific ligands is crucial for understanding and modulating the function of biological targets like enzymes. This compound serves as a foundational scaffold for synthesizing such molecules. The amidine group is a well-known pharmacophore that can act as a hydrogen-bond donor, making it particularly effective for targeting serine proteases.
The synthesis of novel compounds using this precursor allows for the exploration of structure-activity relationships (SAR). By creating analogues with varied substituents, researchers can systematically investigate how molecular changes affect binding affinity and selectivity for a target protein. This process is fundamental to the development of potent and selective enzyme inhibitors. chemimpex.comchemimpex.com The screening of small-molecule libraries populated with derivatives of this scaffold is a productive method for identifying new chemical probes to study disease-related targets. nih.gov
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse compounds for high-throughput screening. The adaptive nature of these libraries allows for the identification of molecules with high binding affinity to a specific target. nih.gov this compound is an ideal starting material for such libraries due to its inherent reactivity and the presence of multiple functionalization points.
The amidine functional group can participate in a variety of chemical reactions, enabling the construction of a wide range of derivatives. This versatility allows for the creation of libraries with significant chemical diversity, increasing the probability of discovering "hit" compounds with desired biological activity. organic-chemistry.org Methodologies like dynamic combinatorial chemistry can utilize building blocks derived from this precursor to allow a biological target, such as an enzyme, to select its own best-fitting inhibitor from a mixture of interconverting library members. nih.gov
Development of Specialized Materials and Polymers Utilizing Benzamidine Derivatives
The application of benzamidine derivatives extends beyond pharmaceuticals into the realm of materials science. These compounds can be used to develop specialized materials and polymers with unique functional properties. By incorporating benzamidine moieties into different material structures, it is possible to impart specific chemical characteristics, such as selective binding capabilities or enhanced biocompatibility. researchgate.netnih.gov
Functionalizing surfaces with benzamidine derivatives is a key strategy for creating advanced materials with tailored properties. researchgate.net This involves chemically modifying a surface to alter its physical or chemical characteristics, which can be achieved through techniques like chemical vapor deposition (CVD) or the application of chemical coatings. mdpi.com
One significant application is the creation of hemocompatible coatings for medical devices that come into contact with blood. Synthetic inhibitors of trypsin-like serine proteases, which often feature a benzamidine core, can be covalently immobilized onto polymeric materials. nih.gov These functionalized surfaces can actively passivate coagulation enzymes like thrombin, thereby reducing thrombogenicity and improving the biocompatibility of the material. researchgate.netnih.gov Such coatings offer a promising approach for materials intended for short-term applications where blood contact is a concern. nih.gov
Below is an interactive data table summarizing surface functionalization applications with benzamidine derivatives.
| Application Area | Functionalization Goal | Resulting Property |
| Medical Devices | Covalent immobilization of benzamidine inhibitors | Reduced blood coagulation, improved hemocompatibility nih.gov |
| Biomedical Research | Selective binding of target proteins (e.g., thrombin) | Removal of specific proteins from circulation researchgate.net |
| Sensors | Creating surfaces for selective ion or molecule capture | Enhanced sensor specificity and performance |
| Catalysis | Tuning surface properties of colloidal particles | Control over the shape of final deposits for optical or catalytic use researchgate.net |
Benzamidine derivatives can be integrated directly into the architecture of polymers to create materials with highly specific functionalities. This can be achieved by reacting them with polymer backbones, such as those made from poly(octadecene-alt-maleic anhydride) copolymers. researchgate.net For instance, a benzamidine derivative can be attached to the free termini of poly(ethylene oxide) (PEO) oligomeric spacers, which are then grafted onto a polymer film. researchgate.net
This approach allows for the precise engineering of polymer properties. The flexible PEO spacers provide accessibility for the terminal benzamidine group to interact with its target, such as the enzyme thrombin. researchgate.net The integration of these moieties can transform a standard polymer into a functional material capable of selectively binding and removing specific molecules from a solution. researchgate.net The properties of the final material can be tuned by altering the polymer backbone, the length of the spacer, and the specific benzamidine derivative used.
Amidine-Based Reagents in Organic Transformations
Amidines are a class of organic compounds that serve as valuable building blocks and reagents in a wide array of organic transformations. wikipedia.orgsemanticscholar.org Their reactivity makes them useful for the synthesis of many important heterocyclic structures, including imidazoles, pyrimidines, and triazoles, which are common motifs in biologically active compounds. mdpi.com
A common method for preparing primary amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia (B1221849). wikipedia.org More modern methods include the direct amination of nitriles promoted by Lewis acids or the addition of organolithium reagents to diimines. wikipedia.org The versatility of amidine synthesis allows for the creation of a wide range of substituted amidines for various applications in organic chemistry. semanticscholar.orgorganic-chemistry.org
The table below outlines key organic transformations involving amidine reagents.
| Transformation Type | Description | Reagents/Conditions | Product |
| Pinner Reaction | A classic method for synthesizing amidines from nitriles. wikipedia.org | 1. Nitrile, Alcohol, Acid (e.g., HCl) 2. Ammonia | Primary Amidine |
| Heterocycle Synthesis | Amidines act as key building blocks for various heterocyclic systems. semanticscholar.orgmdpi.com | Varies depending on the target heterocycle (e.g., condensation with dicarbonyls). | Imidazoles, Pyrimidines, Triazoles, etc. |
| N-Arylation | Palladium-catalyzed cross-coupling to form N-aryl amidines. organic-chemistry.org | Amidine, Aryl Halide, Palladium Catalyst, Base | N-Aryl Amidine |
| Organocatalysis | Cyclic amidines like DBU are used as strong, non-nucleophilic bases. mdpi.com | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Used in elimination and condensation reactions. |
| Multicomponent Reactions | One-pot synthesis of complex amidine structures from simple starting materials. organic-chemistry.org | e.g., Nitroalkene, Dibromo Amide, Amine | N-Acyl Amidine organic-chemistry.org |
Future Directions and Emerging Research Avenues for Halogenated Benzamidines
Exploration of Novel Reaction Methodologies and Conditions for Enhanced Selectivity
The synthesis of halogenated benzamidines is evolving beyond traditional methods like the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid. wikipedia.org Current research is focused on developing novel catalytic systems and reaction conditions that offer greater control over selectivity and yield.
One promising approach involves the use of metal catalysts to promote the addition of amines to nitriles. For instance, zinc(II) species have been shown to effectively promote the nucleophilic addition of secondary cyclic amines to benzonitriles, leading to the formation of amidine compounds. rsc.org Another innovative method is a silver-catalyzed one-pot protocol that transforms 2-amino-N-substituted benzamides into more complex heterocyclic structures, demonstrating the potential for building intricate molecular architectures from simple benzamidine (B55565) precursors. nih.gov
Site-selectivity remains a critical challenge in the synthesis of polysubstituted aromatic compounds. Recent studies on the reaction of halobenzonitriles with hindered lithium amides have shown that reaction conditions can be tuned to favor either nucleophilic aromatic substitution or the formation of benzamidine derivatives, offering a pathway to control product outcomes. researchgate.net Furthermore, novel strategies for creating substituted benzamides through reactions like cyanation and cyclization are being explored to build diverse molecular libraries for biological screening. mdpi.com
These advanced methodologies are crucial for synthesizing complex halogenated benzamidines with precise control over the substitution pattern, which is essential for fine-tuning their biological activity and material properties.
Advanced Characterization Techniques for Complex Structures and Reaction Intermediates
The detailed structural elucidation of halogenated benzamidines and their reaction intermediates is critical for understanding their chemical behavior. While standard techniques like 1H NMR, 13C NMR, and IR spectroscopy are routinely used, advanced analytical methods are providing deeper insights. rsc.orgresearchgate.net
Mass Spectrometry (MS) is particularly powerful for identifying halogenated compounds. The presence of chlorine and bromine atoms can be readily identified by the characteristic isotopic patterns they produce in the mass spectrum. Chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, generates a distinctive M+2 peak with about one-third the intensity of the molecular ion peak. chemguide.co.uklibretexts.orglibretexts.org This isotopic signature is invaluable for confirming the presence of chlorine in molecules like 2-Chloro-4-fluoro-benzamidine (B1352207) hydrochloride.
Fluorine-19 (¹⁹F) NMR Spectroscopy is another indispensable tool, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org This technique offers a wide range of chemical shifts, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atom. wikipedia.orgdiva-portal.org It is highly effective for confirming the incorporation of fluorine into the target structure and for studying interactions in solution. nih.govnih.gov For instance, ¹⁹F NMR can be used to characterize halogen bonding interactions by measuring changes in the chemical shift of the fluorine nucleus. mdpi.com
Other advanced techniques are also being employed:
Advanced NMR Methods : Techniques such as the Nuclear Overhauser Effect (NOE) and Diffusion NMR are being used to study non-covalent interactions and characterize complex adducts in solution. mdpi.com
Synchrotron-Based Techniques : For solid-state analysis, methods like Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) and X-ray Fluorescence (XRF) provide detailed information on microstructure and elemental composition, which is particularly relevant for material applications. gatech.edu
These advanced characterization techniques are essential for validating complex molecular structures and for studying the subtle intermolecular interactions that govern the properties of halogenated benzamidines.
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Property Modeling
Property Modeling : Machine learning models are proving to be powerful tools for understanding and predicting the behavior of halogenated compounds. ML is being used to develop Quantitative Structure-Activity Relationship (QSAR) models that can predict the reactivity of halogen species. nih.govnih.gov For example, ML models have been successfully developed to predict the second-order rate constants of reactive halogen species with organic contaminants. nih.gov Furthermore, ML is being applied to characterize non-covalent interactions, such as halogen bonding, which are crucial in drug design and materials science. fnasjournals.comresearchgate.net These models can analyze large datasets to identify patterns and predict the strength of halogen bonds, guiding the design of new molecules with specific interaction properties. fnasjournals.comresearchgate.net
The integration of AI and ML offers a powerful paradigm for accelerating the design-make-test-analyze cycle in the development of new halogenated benzamidines with tailored properties for pharmaceutical and material applications.
Expansion into New Areas of Materials and Supramolecular Chemistry
The unique structural and electronic properties of halogenated benzamidines make them attractive building blocks for new materials and supramolecular assemblies. Research is expanding beyond their traditional use as pharmaceutical intermediates into these emerging fields.
Materials Science : The benzamide (B126) functional group is a component of high-strength polymers like Kevlar. dcu.ie The introduction of halogen atoms into polymer structures is a well-established strategy for enhancing material properties. Halogenated polymers are widely used as flame retardants because they can interrupt the combustion process at a molecular level. researchgate.net They are also used to create high-performance coatings that offer improved adhesion, chemical resistance, and weather resistance. researchgate.net The incorporation of halogenated benzamidine moieties into polymer backbones or as additives could lead to new materials with a combination of mechanical strength and enhanced functional properties.
Supramolecular Chemistry : Non-covalent interactions are the foundation of supramolecular chemistry, and halogenated benzamidines offer multiple handles for directed self-assembly.
Halogen Bonding : The halogen atoms (Cl, Br, I) on the benzamidine ring can act as halogen bond donors, interacting with electron-donating atoms to form highly directional and specific interactions. This principle is increasingly being used to engineer complex supramolecular structures and functional materials, such as liquid crystals and luminescent materials. rsc.org
Amidinium-Carboxylate Salt Bridges : The amidine group itself is strongly basic and can be protonated to form an amidinium cation. wikipedia.org This cation can form strong and specific salt bridges with carboxylates, a motif that has been used to construct complex double-stranded supramolecular assemblies. acs.org
The ability to participate in both halogen bonding and ionic interactions makes halogenated benzamidines versatile components for designing smart materials, molecular sensors, and organized systems for applications in nanotechnology. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-4-fluoro-benzamidine hydrochloride, and what key parameters influence yield and purity?
- Methodology : Synthesis typically involves substitution or condensation reactions starting from precursors like 2-chloro-4-fluorobenzenamine. Key parameters include:
- Reaction temperature : Elevated temperatures (80–120°C) may enhance reactivity but risk side-product formation.
- Catalysts : Use of bases (e.g., K₂CO₃) or transition-metal catalysts to facilitate nucleophilic substitution .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with purity verified via HPLC (>98%) .
Q. How do the chloro and fluoro substituents affect the compound’s spectroscopic characterization?
- Techniques :
- ¹H/¹³C NMR : Chloro and fluoro groups deshield adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm) and alter carbon chemical shifts .
- FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=N stretching) and 750–800 cm⁻¹ (C-Cl/C-F bending) .
Q. What are the primary biochemical applications of this compound in drug discovery?
- Enzyme inhibition : Acts as a reversible inhibitor for serine proteases (e.g., trypsin-like enzymes) with IC₅₀ values in the µM range .
- Mechanistic studies : Used to probe enzyme active sites via competitive binding assays, often coupled with X-ray crystallography to resolve binding modes .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict moisture control .
- Stepwise addition : Gradual introduction of reagents (e.g., hydroxylamine derivatives) reduces exothermic side reactions .
- In situ monitoring : Use of LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. How to resolve contradictions between in vitro enzyme inhibition data and cellular activity assays?
- Analysis framework :
- Permeability : Assess cellular uptake via logP measurements (target logP ~1.5–2.5 for optimal membrane penetration) .
- Metabolic stability : Incubate with liver microsomes to evaluate degradation rates; modifications (e.g., prodrug strategies) may enhance stability .
- Off-target effects : Use CRISPR-based gene knockout models to validate target specificity .
Q. What computational approaches predict the binding affinity of this compound with target enzymes?
- Methods :
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with catalytic triads (e.g., Ser195 in trypsin) .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories; RMSD <2 Å indicates stable complexes .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability protocols :
- pH stability : Perform accelerated degradation studies (pH 1–13, 37°C) monitored via UPLC. Optimal stability observed at pH 4–6 .
- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~200°C; store at -20°C under inert atmosphere for long-term stability .
Contradictions in Evidence
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
